N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide, also known as C188-9 or TTI-101, is a small molecule that functions as a direct and selective inhibitor of signal transducer and activator of transcription 3 (STAT3) [ [], [] ]. STAT3 is a transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, survival, and inflammation [ [] ]. Aberrant STAT3 activation is frequently observed in various malignancies and inflammatory conditions [ [] ]. C188-9 functions by competitively binding to the SH2 domain of STAT3, thereby preventing its phosphorylation and activation [ [], [] ]. The compound exhibits selectivity for STAT3 over other STAT family members, including STAT1 [ [], [] ]. C188-9 has demonstrated efficacy in preclinical studies for various diseases, including cancer, inflammatory bowel disease, and fibrosis [ [], [], [], [], [], [] ].
C188-9 is a small molecule compound identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It is derived from structural modifications of its predecessor, C188, with enhanced binding affinity and inhibitory activity against STAT3. The compound has shown promising therapeutic potential in various cancer models, particularly in enhancing the efficacy of other treatments by modulating gene expression related to tumor suppression.
C188-9 was developed through structure-activity relationship (SAR) studies that analyzed various derivatives of N-naphth-1-yl benzenesulfamide. The compound's development was aimed at improving the inhibitory effects on STAT3, which is often aberrantly activated in cancers. It has been studied extensively in preclinical models and is characterized by its ability to bind STAT3 with high affinity, making it a significant candidate for cancer therapy .
C188-9 belongs to the class of small molecule inhibitors specifically targeting the STAT3 signaling pathway. It is classified as a STAT3 inhibitor and is known scientifically by its chemical name: N-(1ʹ,2-Dihydroxy-1,2ʹ-binaphthalen-4ʹ-yl)-4-methoxybenzenesulfonamide. Its CAS number is 432001-19-9 .
The synthesis of C188-9 involves several chemical reactions that modify the core structure of C188. The key steps include:
The synthetic route typically employs standard organic chemistry techniques such as:
The final product is obtained as an off-white to pale beige powder with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC) .
C188-9's molecular structure features a binaphthalenyl moiety linked to a methoxybenzenesulfonamide group. The structural formula can be represented as follows:
Key structural data includes:
C188-9 primarily functions through competitive inhibition of the binding between phosphorylated STAT3 peptides and its SH2 domain. Notably, it inhibits the phosphorylation of STAT3, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.
The compound exhibits an inhibitory constant (Ki) of approximately 12.4 nM against STAT3, indicating strong binding affinity . In various assays, including surface plasmon resonance (SPR) and microscale thermophoresis (MST), C188-9 has demonstrated significant inhibition of STAT3 activation in response to growth factors such as Granulocyte Colony-Stimulating Factor (G-CSF) .
C188-9 exerts its effects by blocking the phosphorylation-dependent dimerization of STAT3, which is crucial for its transcriptional activity in the nucleus. This inhibition leads to reduced expression of genes associated with oncogenesis and promotes apoptosis in cancer cells.
Experimental data show that treatment with C188-9 results in decreased levels of phosphorylated STAT3 (pSTAT3) in various cancer cell lines, leading to enhanced sensitivity to chemotherapeutic agents like 5-aza-2′-deoxycytidine (DAC). This combination has been shown to reverse hypermethylation of tumor suppressor genes such as RASSF1A .
C188-9 appears as an off-white solid with good stability under standard laboratory conditions. It is soluble in organic solvents but has limited aqueous solubility.
Key chemical properties include:
Analytical methods confirm its identity and purity, ensuring consistent performance in biological assays .
C188-9 is primarily utilized in scientific research focused on cancer therapeutics due to its role as a STAT3 inhibitor. Its applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2